
N-Nitroso Clonidine
Descripción general
Descripción
N-Nitroso Clonidina es un derivado de nitrosamina de la clonidina, una 2-arilaminoimidazolina. Se forma a través de la nitrosación de la clonidina en soluciones acuosas ácidas. Este compuesto se caracteriza por la presencia de un grupo nitroso unido a uno de los átomos de nitrógeno en el anillo de imidazolina .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: N-Nitroso Clonidina se sintetiza mediante la nitrosación de la clonidina en ácido nitroso acuoso. La reacción implica la adición de ácido nitroso a la clonidina, lo que da como resultado la formación de N-Nitroso Clonidina. El grupo nitroso está específicamente unido a uno de los átomos de nitrógeno de la imidazolina .
Métodos de producción industrial: Si bien los métodos de producción industrial específicos para N-Nitroso Clonidina no están ampliamente documentados, el enfoque general implica la nitrosación controlada de la clonidina en condiciones ácidas. Este proceso generalmente se lleva a cabo en un entorno de laboratorio, con un monitoreo cuidadoso de las condiciones de reacción para garantizar que se obtenga el producto deseado .
Análisis De Reacciones Químicas
Tipos de reacciones: N-Nitroso Clonidina experimenta varios tipos de reacciones químicas, que incluyen:
Descomposición: En medios acuosos ácidos, N-Nitroso Clonidina se descompone para formar clonidina y ácido nitroso. .
Sustitución: El grupo nitroso en N-Nitroso Clonidina se puede sustituir en condiciones específicas, lo que lleva a la formación de varios derivados
Reactivos y condiciones comunes:
Ácido nitroso: Utilizado para la nitrosación de la clonidina para formar N-Nitroso Clonidina
Medio ácido: Necesario para la descomposición de N-Nitroso Clonidina en clonidina y ácido nitroso
Principales productos formados:
Aplicaciones Científicas De Investigación
N-Nitroso Clonidina tiene varias aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como un compuesto modelo para estudiar reacciones de nitrosación y el comportamiento de las nitrosaminas
Biología: Investigado por sus posibles efectos biológicos e interacciones con moléculas biológicas
Medicina: Estudiado por sus posibles propiedades farmacológicas y efectos en los sistemas biológicos
Industria: Utilizado en la investigación para comprender la formación y descomposición de las nitrosaminas en varios procesos industriales
Mecanismo De Acción
El mecanismo de acción de N-Nitroso Clonidina involucra la protonación del nitrógeno nitroso de la imidazolina, lo que lleva a la formación de un intermedio que se descompone al perder el grupo nitroso. Este proceso da como resultado la formación de clonidina y ácido nitroso. La reacción es catalizada por ácido e involucra una protonación limitante de la velocidad del sustrato .
Compuestos similares:
N-Nitrosodimetilamina: Otro compuesto de nitrosamina formado por la nitrosación de dimetilamina.
N-Nitrosodietilamina: Formado por la nitrosación de dietilamina.
N-Nitrosomorfolina: Formado por la nitrosación de morfolina.
Comparación: N-Nitroso Clonidina es único debido a su estructura específica, que incluye un anillo de imidazolina con un grupo nitroso unido a uno de los átomos de nitrógeno. Esta característica estructural lo distingue de otras nitrosaminas, que típicamente tienen estructuras de amina más simples. La presencia del anillo de imidazolina en N-Nitroso Clonidina también influye en su reactividad química y comportamiento de descomposición .
Comparación Con Compuestos Similares
N-Nitrosodimethylamine: Another nitrosamine compound formed by the nitrosation of dimethylamine.
N-Nitrosodiethylamine: Formed by the nitrosation of diethylamine.
N-Nitrosomorpholine: Formed by the nitrosation of morpholine.
Comparison: N-Nitroso Clonidine is unique due to its specific structure, which includes an imidazoline ring with a nitroso group attached to one of the nitrogen atoms. This structural feature distinguishes it from other nitrosamines, which typically have simpler amine structures. The presence of the imidazoline ring in this compound also influences its chemical reactivity and decomposition behavior .
Propiedades
IUPAC Name |
N-(2,6-dichlorophenyl)-1-nitroso-4,5-dihydroimidazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2N4O/c10-6-2-1-3-7(11)8(6)13-9-12-4-5-15(9)14-16/h1-3H,4-5H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOUDTZFDVCJSQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)NC2=C(C=CC=C2Cl)Cl)N=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1R,4S,5'S,6R,6'R,8R,10E,13R,14E,16E,20R,21Z,24S)-6'-ethyl-24-hydroxy-21-hydroxyimino-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one;(1R,4S,5'S,6R,6'R,8R,10E,13R,14E,16E,20R,21Z,24S)-24-hydroxy-21-hydroxyimino-5',6',11,13,22-pentamethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B8209910.png)

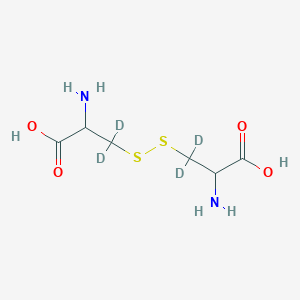
![6-[2,6-dimethyl-4-(11-methyl-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl)phenoxy]-N-hydroxyhexanamide](/img/structure/B8209925.png)

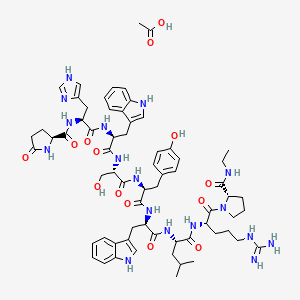
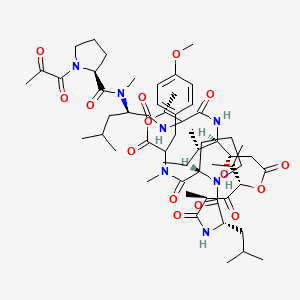
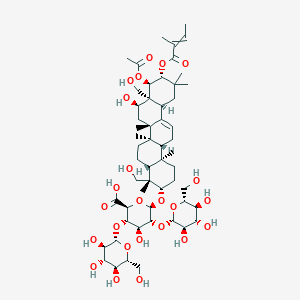
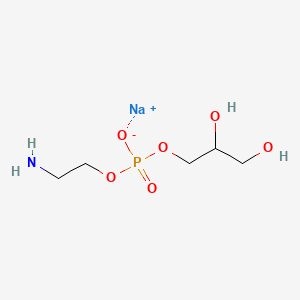
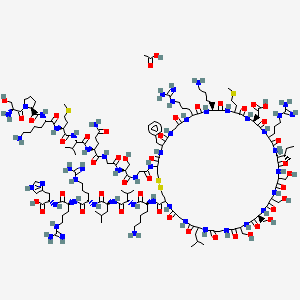
![[(3S,5S,9R,10S,13R,14R,17R)-17-[(2S)-1-formyloxypropan-2-yl]-10,13-dimethyl-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B8209974.png)
![(2S)-3-(4-cyano-2,3,5,6-tetradeuteriophenoxy)-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide](/img/structure/B8209982.png)
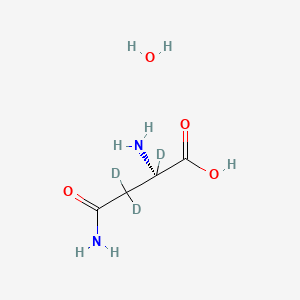
![N'-[[5-[4,4-bis(ethoxymethyl)cyclohexyl]-1H-pyrazol-4-yl]methyl]-N,N'-dimethylethane-1,2-diamine;hydrochloride](/img/structure/B8209998.png)
